molecular formula C10H14ClNO2 B3217950 2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride CAS No. 1185674-69-4

2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride

Cat. No. B3217950
CAS RN: 1185674-69-4
M. Wt: 215.67
InChI Key: MBEZSKGURGEYBB-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-4h-1,4-benzoxazin-4-yl)ethanol hydrochloride, commonly known as DBH, is a chemical compound that has been widely studied for its potential applications in scientific research. DBH is a benzoxazine derivative that has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.

Mechanism of Action

The mechanism of action of DBH is related to its ability to inhibit dopamine beta-hydroxylase. This inhibition leads to an increase in dopamine levels in the brain, which can have a range of effects on various physiological processes. In addition to its effects on dopamine, DBH has also been shown to interact with other neurotransmitters, including norepinephrine and serotonin.
Biochemical and Physiological Effects
DBH has been shown to have a range of biochemical and physiological effects, including effects on neurotransmitter levels, blood pressure, and heart rate. In addition to its effects on dopamine, DBH has also been shown to increase norepinephrine levels in the brain, which can have a range of effects on various physiological processes. DBH has also been shown to have effects on cardiovascular function, including the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using DBH in scientific research is its ability to selectively inhibit dopamine beta-hydroxylase, allowing researchers to study the effects of dopamine on various physiological processes. However, there are also some limitations to using DBH in lab experiments. For example, DBH can have off-target effects on other neurotransmitters, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on DBH. One area of interest is the development of more selective inhibitors of dopamine beta-hydroxylase, which could help to improve the specificity of experiments using DBH. Additionally, there is interest in exploring the potential therapeutic applications of DBH, particularly in the treatment of conditions related to dopamine dysfunction, such as Parkinson's disease. Finally, there is interest in further exploring the effects of DBH on other neurotransmitters, such as norepinephrine and serotonin, and how these effects may contribute to its overall physiological effects.

Scientific Research Applications

DBH has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. One of the primary areas of interest for DBH is its potential as a tool for studying the role of dopamine in the brain. DBH is an inhibitor of dopamine beta-hydroxylase, an enzyme that is responsible for converting dopamine to norepinephrine. By inhibiting this enzyme, DBH can be used to study the effects of dopamine on various physiological processes.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c12-7-5-11-6-8-13-10-4-2-1-3-9(10)11;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEZSKGURGEYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.